(5-chloro-2-methoxyphenyl)[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoyl group, a cyclopropyl ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the benzoyl group: This can be accomplished through Friedel-Crafts acylation using 5-chloro-2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclopropyl ring formation: This step may involve the use of cyclopropyl carbinol derivatives and appropriate cyclization conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cell membranes: Altering membrane integrity and function, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
1-(5-chloro-2-methoxybenzoyl)-3-cyclopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
- 1-(5-chloro-2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-(5-chloro-2-methoxybenzoyl)-1,2,3-benzotriazole
- 1-(5-chloro-2-methoxybenzoyl)proline
These compounds share similar structural motifs but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H14ClF3N2O3 |
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Molecular Weight |
362.73 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C15H14ClF3N2O3/c1-24-12-5-4-9(16)6-10(12)13(22)21-14(23,15(17,18)19)7-11(20-21)8-2-3-8/h4-6,8,23H,2-3,7H2,1H3 |
InChI Key |
BLBDWIVWOOIXGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C(CC(=N2)C3CC3)(C(F)(F)F)O |
Origin of Product |
United States |
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